molecular formula C26H27N3O4 B2694292 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea CAS No. 894018-28-1

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

Cat. No. B2694292
CAS RN: 894018-28-1
M. Wt: 445.519
InChI Key: OILALTORVXMXDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a urea group, a pyrrolidine ring, and multiple aromatic rings with methoxy substituents . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidine ring and the multiple aromatic rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the urea group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Antioxidant Activity

Antioxidants play a crucial role in preventing cell damage caused by oxidative stress. The compound exhibits moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) based on the DPPH assay . Further investigations into its mechanism of action and potential therapeutic applications are warranted.

Medicinal Chemistry

The design and synthesis of novel compounds with potent antioxidant properties and low toxicity are essential for improving health outcomes. Researchers can explore modifications of this pyrazolo-pyridine analogue to enhance its bioactivity and reduce the risk of oxidative stress-related diseases .

Microbial Fuel Cells (MFCs)

Interestingly, related compounds like 3,4-Dimethoxybenzyl alcohol have been used as fuel in microbial fuel cells (MFCs) to generate power. Investigating whether our compound exhibits similar properties in MFCs could be a fascinating avenue for research .

Host-Guest Chemistry

Considering its unique structure, researchers might explore the compound’s potential in host-guest chemistry. Could it serve as a building block for constructing novel supramolecular assemblies or inclusion complexes? Further studies are needed .

Retro-Michael Reactions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves a retro-Michael reaction, which could be of interest to synthetic chemists. Investigating other substrates and conditions for this reaction may lead to new insights .

Pharmacological Screening

Given its structural features, the compound could be screened against various biological targets (enzymes, receptors, etc.) to identify potential pharmacological activities. High-throughput assays and computational modeling could guide further exploration .

Bioactivity Profiling

Researchers may assess the compound’s effects on cellular pathways, gene expression, and protein interactions. Understanding its impact on specific biological processes could reveal novel therapeutic applications .

Drug Discovery

Finally, considering the compound’s antioxidant properties and unique structure, it could serve as a starting point for drug discovery. Rational modifications and optimization may lead to novel drug candidates for various diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential health effects. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve further studying its chemical properties, exploring its potential applications, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-32-23-14-13-22(16-24(23)33-2)28-18-20(15-25(28)30)27-26(31)29(21-11-7-4-8-12-21)17-19-9-5-3-6-10-19/h3-14,16,20H,15,17-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILALTORVXMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea

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